CTP Disodium Dihydrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CTP Disodium Dihydrate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate, which is then extracted and purified through a series of chromatographic techniques to obtain the disodium dihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

CTP Disodium Dihydrate undergoes various chemical reactions, including:

Phosphorylation: It acts as a donor of phosphate groups in biochemical reactions.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and inorganic phosphate.

Substitution: It participates in nucleophilic substitution reactions, particularly in the synthesis of RNA.

Common Reagents and Conditions

Phosphorylation: Reagents like POCl3 or DCC in the presence of a base.

Hydrolysis: Aqueous solutions with appropriate pH conditions.

Substitution: Enzymatic conditions using RNA polymerases.

Major Products Formed

Phosphorylation: Formation of RNA.

Hydrolysis: Formation of CDP and inorganic phosphate.

Substitution: Formation of RNA strands.

Wissenschaftliche Forschungsanwendungen

CTP Disodium Dihydrate, also known as Cytidine-5'-triphosphate disodium salt dihydrate, is a nucleotide utilized in various biological processes . It participates in RNA and DNA synthesis, as well as lipid synthesis . this compound also acts as an agonist for cation-permeable ligand-gated ion channels (P2X purinergic receptors) .

Basic Information

- Synonyms : CTP

- Molecular Formula :

- Molecular Weight : 525.17 g/mol

- CAS Number : 81012-87-5

- Solubility : Soluble in water (H2O: 50 mg/mL)

- Form : Crystalline powder

Scientific Research Applications

- Precursor for RNA and DNA Synthesis : CTP is essential for the synthesis of DNA and RNA .

- Lipid Synthesis : CTP plays a role in lipid synthesis .

- P2X Purinergic Receptor Agonist : CTP disodium salt acts as an agonist of cation-permeable ligand-gated ion channels (P2X purinergic receptors) .

- Stress Response in Plants : Arabidopsis thaliana plants under drought and salt stress show an increase in CTPS4 transcript levels .

- CMP-NeuNAc Synthetase Substrate: CTP is involved in the formation of CMP-N-acetylneuraminic acid (CMP-neuNAc) from NeuNAc. CMP-neuNAc is a substrate for the sialylation of glycoconjugates by sialyltransferases .

- Conversion of AMP to ADP: Cytidine 5′-triphosphate disodium salt has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .

Data Table

Wirkmechanismus

CTP Disodium Dihydrate exerts its effects by acting as a substrate for RNA polymerases, which incorporate it into RNA strands during transcription. It also serves as a coenzyme in various biochemical reactions, including the synthesis of phosphatidylcholine and sialylation reactions. The compound is involved in the allosteric regulation of aspartate transcarbamylase and plays a role in cholesterol transport and dolichol phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine Triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.

Guanosine Triphosphate (GTP): Contains guanine instead of cytosine.

Uridine Triphosphate (UTP): Contains uracil instead of cytosine.

Uniqueness

CTP Disodium Dihydrate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways that are distinct from those of ATP, GTP, and UTP. Its ability to act as a substrate for specific enzymes and its role in the synthesis of phosphatidylcholine and sialylation reactions highlight its distinct biochemical functions .

Eigenschaften

CAS-Nummer |

81012-87-5 |

|---|---|

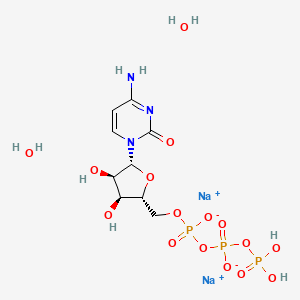

Molekularformel |

C9H18N3Na2O16P3 |

Molekulargewicht |

563.15 g/mol |

IUPAC-Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |

InChI |

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 |

InChI-Schlüssel |

KNSYTSUGTLJHPS-ODQFIEKDSA-L |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.O.O.[Na+].[Na+] |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |

Aussehen |

Solid powder |

melting_point |

215 - 218 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CTP disodium dihydrate; CTP disodium salt dihydrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.